

Documented Dosing Regimens for Aderbasib

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Compound Focus: Aderbasib

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The following table summarizes the key parameters from recent *in vivo* studies:

Tumor Model	Dose & Route	Dosing Frequency	Treatment Duration	Formulation	Primary Outcome	Source
Colorectal Cancer (CRC) PDX	30 mg/kg, Oral (P.O.)	Every 3 days	Started after cell implantation, for 60 days	Not specified	Reduced liver and lung metastasis	[1]
Colorectal Cancer (CRC)	Not specified, Oral (P.O.)	Not specified	Not specified	Used in combination with PEPDG(^{278D}) and 5-FU	Enabled target engagement of PEPDG(^{278D}), inhibiting tumor growth	[2]
Pediatric Glioblastoma (Glioma)	50 mg/kg, Intraperitoneal (I.P.)	5 days per week	Began 4 weeks post-implant, for 2 weeks	2% DMSO, 2% Tween 80, 48% PEG300, 48% water	Blocked glioma growth in orthotopic xenografts	[3]

Detailed Experimental Protocols

Here are the methodologies associated with the studies cited above, which can serve as a protocol reference.

Protocol for Orthotopic Metastasis Assay (Colorectal Cancer)

This protocol was used to investigate the effect of **Aderbasib** on metastasis formation [1].

- **Animal Model:** Six-week-old male athymic BALB/c-nu/nu mice.
- **Tumor Implantation:** An orthotopic model was established. Mice were anesthetized, and a laparotomy was performed to expose the ceca. Subsequently, 2×10^6 CRC cells were injected into the mesentery at the tail end of the cecum.
- **Dosing:** Following CRC cell implantation, **10 µg of CRC-derived exosomes** were intravenously injected every three days to promote metastasis. Concurrently, **Aderbasib (30 mg/kg)** was administered orally every three days.
- **Endpoint Analysis:** After 60 days, mice were euthanized, and metastases to organs like the liver and lungs were quantified. Analysis included counting metastatic nodules on H&E-stained sections and assessing vascular permeability using Evans blue dye.

Protocol for Combination Therapy (Colorectal Cancer)

This study highlights **Aderbasib**'s use in a combination strategy to overcome therapeutic resistance [2].

- **Therapeutic Combo:** The regimen combined **Aderbasib** with **PEPDG(^{278D})** (a recombinant protein that degrades EGFR and HER2) and the standard chemotherapeutic agent **Fluorouracil (5-FU)**.
- **Mechanistic Role:** **Aderbasib**'s function was to inhibit ADAM10/17, thereby blocking the shedding of high-affinity EGFR ligands (such as Amphiregulin and HB-EGF) from tumor cells. This inhibition allowed **PEPDG(^{278D})** to effectively bind to and deplete its targets (EGFR/HER2), thereby restoring therapy sensitivity.
- **Outcome:** This combination strategy produced strong antitumor activity in CRC models resistant to standard EGFR inhibitors like cetuximab.

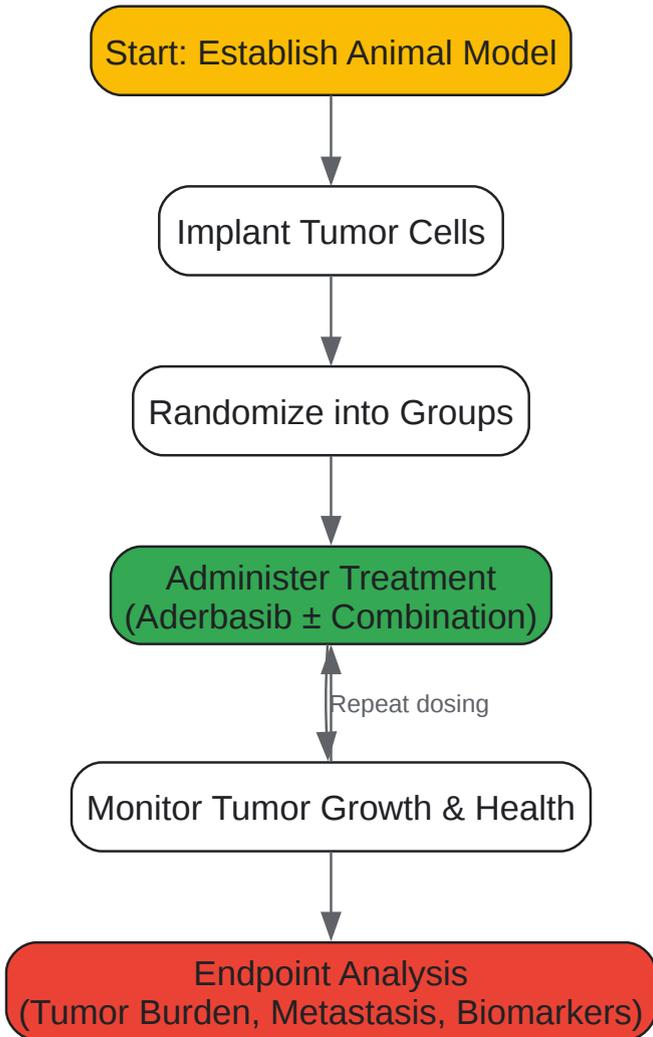
Protocol for Glioma Xenograft Model

This protocol demonstrates the use of **Aderbasib** in an intracranial model via intraperitoneal injection [3].

- **Animal Model:** NSG mice.
- **Tumor Implantation:** Mice were implanted with SU-pcGBM2 pediatric glioblastoma orthotopic xenografts.
- **Dosing Schedule:** **Aderbasib (50 mg/kg)** was administered via intraperitoneal injection, **5 days per week**. The treatment began **four weeks after implantation** and continued for **two weeks**.
- **Formulation:** The study specified the use of a vehicle solution composed of **2% DMSO, 2% Tween 80, 48% PEG300, and 48% water** to formulate **Aderbasib** for injection.
- **Result:** This regimen robustly inhibited the growth of the aggressive glioblastoma xenografts.

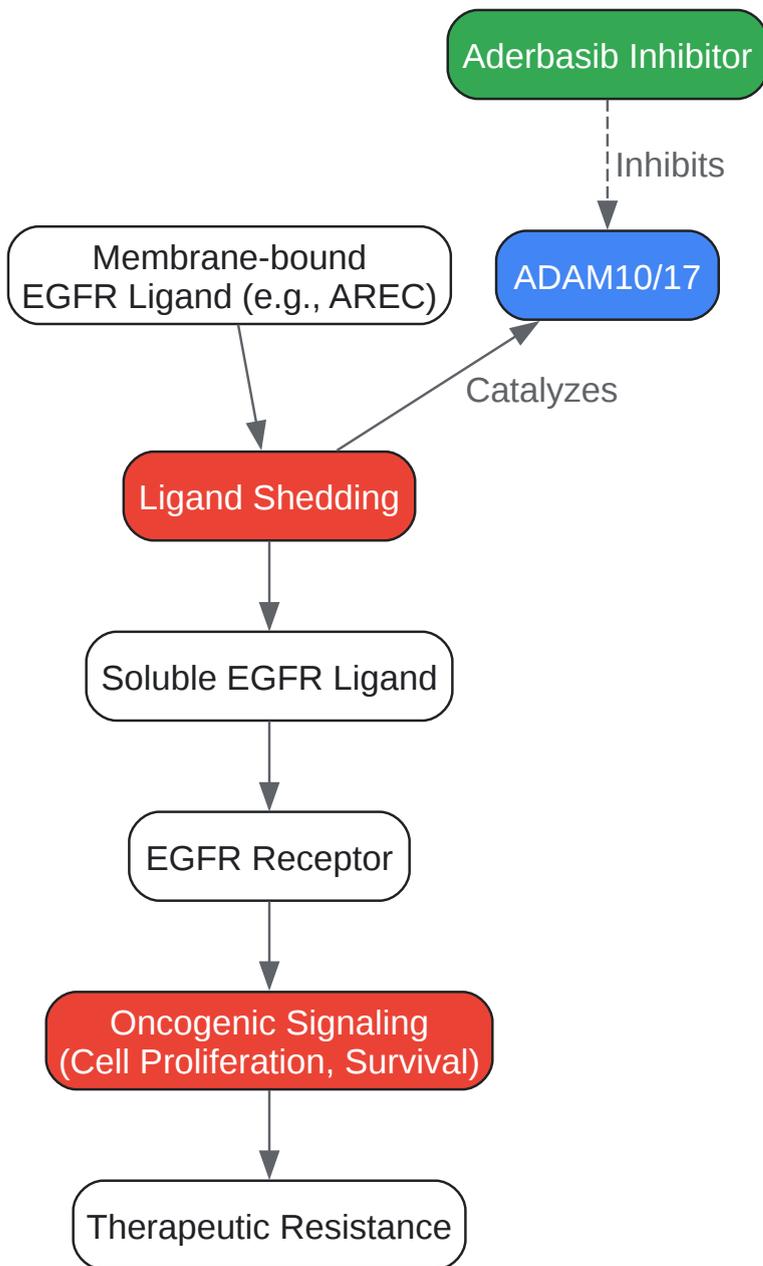
Experimental Workflow and Mechanism of Action

The diagrams below illustrate a generalized *in vivo* efficacy workflow and the molecular mechanism by which **Aderbasib** is believed to exert its effects in combination therapy.



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*Figure 1: General Workflow for In Vivo Efficacy Studies. This flowchart outlines the key steps in a typical animal study investigating **Aderbasib**.*



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Figure 2: Proposed Mechanism of **Aderbasib** in Overcoming Drug Resistance. **Aderbasib** inhibits ADAM10/17, preventing the release of soluble EGFR ligands that drive oncogenic signaling and resistance to targeted therapies [2].

Key Takeaways for Researchers

- **Route Flexibility:** **Aderbasib** is effective via both **oral (P.O.)** and **intraperitoneal (I.P.)** routes, providing flexibility in experimental design.

- **Combination Potential:** Evidence strongly supports its use in **combination therapies**, particularly to overcome resistance to biologics (like monoclonal antibodies) and standard chemotherapy [2].
- **Formulation Note:** For I.P. injection, a well-tolerated vehicle consisting of **2% DMSO, 2% Tween 80, 48% PEG300, and 48% water** has been used successfully [3].

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References

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